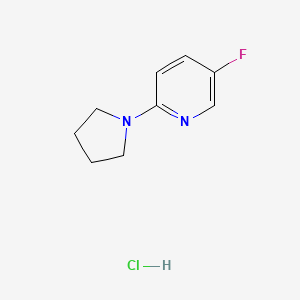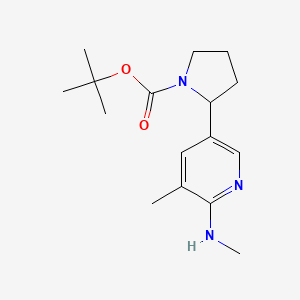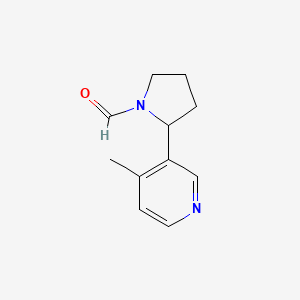
5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride is a chemical compound with the molecular formula C9H12ClFN2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a pyrrolidine group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects. For example, docking analyses have suggested that similar compounds can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie their anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-(pyrrolidin-1-yl)pyridine: A closely related compound with similar chemical properties and applications.
2-Fluoropyridine: Another fluorinated pyridine derivative with different functional groups attached to the pyridine ring.
Uniqueness
5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications .
Eigenschaften
Molekularformel |
C9H12ClFN2 |
|---|---|
Molekulargewicht |
202.65 g/mol |
IUPAC-Name |
5-fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11FN2.ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2;1H |
InChI-Schlüssel |
ZFXFKAYXLYSDSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=C(C=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)
![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)

![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)



![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)



![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
